molecular formula C14H7ClFN3S2 B2852191 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-03-2

6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2852191
CAS No.: 862976-03-2
M. Wt: 335.8
InChI Key: FUOWKJNMKQIWQD-UHFFFAOYSA-N
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Description

6-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a novel, small-molecule benzothiazole derivative of significant interest in medicinal chemistry and preclinical research. This compound is designed based on the privileged benzothiazole scaffold, which is known for conferring a wide spectrum of potent biological activities . Its core structure integrates two benzothiazole units, a feature that is strategically explored in the development of new therapeutic agents. Preliminary research on structurally related benzothiazole analogues indicates high potential for dual-acting anticancer and anti-inflammatory applications. Similar active compounds have demonstrated a robust ability to inhibit the proliferation of various human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells . The proposed mechanism of action for such compounds involves the simultaneous inhibition of key signaling pathways, specifically the AKT and ERK pathways, which are crucial for tumor cell survival and proliferation . Concurrently, these compounds significantly reduce the secretion of pivotal inflammatory cytokines such as IL-6 and TNF-α, addressing the chronic inflammatory microenvironment that facilitates cancer progression . Beyond oncology, the benzothiazole nucleus is a recognized pharmacophore in neuroscience research. Derivatives have been engineered as potent pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for the study of neurodegenerative conditions like Alzheimer's disease . Furthermore, certain benzothiazole-based sulfonamides have been identified as effective upregulators of the ATP-binding cassette transporter A1 (ABCA1) expression, a key target in promoting cellular cholesterol efflux and a promising strategy for atherosclerosis and cardiovascular disease research . This product is offered with high purity, typically exceeding 95%, as confirmed by analytical techniques such as HPLC. It is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFN3S2/c15-7-1-3-9-11(5-7)20-13(17-9)19-14-18-10-4-2-8(16)6-12(10)21-14/h1-6H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOWKJNMKQIWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine vary with different dosages in animal models. Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, but specific effects on metabolic flux or metabolite levels are not currently known.

Transport and Distribution

It is believed to interact with various transporters or binding proteins, but specific effects on its localization or accumulation are not currently known.

Biological Activity

6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves several steps, typically beginning with the preparation of the benzothiazole moiety. The compound can be synthesized through reactions involving 6-fluorobenzo[d]thiazole derivatives and various amines. The following table summarizes key synthetic routes and characterization methods:

StepReagentsConditionsYield (%)Characterization Techniques
16-Fluorobenzo[d]thiazole + AmineReflux in ethanol70%NMR, IR, TLC
2Chlorination StepHCl, NaClO65%NMR, Mass Spectrometry

Antimicrobial Activity

Research has demonstrated that compounds containing the benzothiazole moiety exhibit notable antimicrobial properties. In a study assessing various derivatives, including 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, the compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For instance, compounds similar to 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been shown to induce apoptosis in cancer cell lines by disrupting cell cycle progression. A notable study reported that such compounds could block the G1 phase of the cell cycle in HeLa cells, leading to reduced proliferation rates .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example:

  • Inhibition of Enzymes : Benzothiazole derivatives may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated various benzothiazole derivatives against standard antibiotics. The results indicated that 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited superior activity compared to some existing antibiotics against resistant bacterial strains .
  • Anticancer Screening : In vitro assays on several cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, as antiviral agents. For instance, related compounds have shown promising activity against norovirus, with structure-activity relationship (SAR) studies indicating that specific substitutions can enhance antiviral potency. Compounds with halogenated thiophene and benzothiazole structures exhibited significant antiviral effects, suggesting that modifications to the benzothiazole core could lead to enhanced efficacy against viral infections .

Antitumor Properties

The benzothiazole scaffold is well-documented for its anticancer properties. Research indicates that derivatives of benzothiazole can inhibit tumor cell proliferation across various cancer types. For example, a study reported that certain benzothiazole compounds significantly inhibited the growth of A431 and A549 cancer cells, demonstrating the ability to induce apoptosis and arrest the cell cycle at specific concentrations . The structure of 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine may provide similar anticancer activity due to its structural similarities with other effective compounds.

Antimicrobial Activity

Benzothiazole derivatives have been recognized for their antimicrobial properties, making them candidates for developing new anti-infective agents. The increasing resistance to traditional antibiotics has spurred research into novel compounds like 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine. Studies have shown that these compounds exhibit broad-spectrum activity against various pathogens, including bacteria and fungi, which is crucial in addressing global health challenges related to infectious diseases .

Neuroprotective Effects

Some benzothiazole derivatives have demonstrated neuroprotective actions, which are beneficial in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). Compounds structurally related to 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been shown to possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative conditions .

Synthesis and Structural Modifications

The synthesis of 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves various chemical reactions that allow for structural modifications aimed at enhancing biological activity. Research has focused on optimizing synthetic routes to produce derivatives with improved pharmacological profiles. These modifications often involve changing substituents on the benzothiazole ring to maximize efficacy against specific biological targets .

Data Table: Summary of Biological Activities

Activity Compound IC50/EC50 Values References
AntiviralRelated benzothiazolesEC50 = 5.6 µM
AntitumorBenzothiazole derivativesVaries (subtype-specific)
AntimicrobialVarious benzothiazolesMIC values vary
NeuroprotectiveBenzothiazole derivativesNot specified

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the C-6 position undergoes nucleophilic substitution under basic conditions due to electron withdrawal by the fluorine atom. For example:

  • Amination : Reaction with primary amines (e.g., dimethylaminoethylamine) in dichloromethane (CH₂Cl₂) using Cs₂CO₃ as a base yields tertiary amine derivatives .

  • Thiocyanation : Treatment with ammonium thiocyanate and bromine in acetic acid generates 2-amino-6-thiocyanato benzothiazole intermediates .

Example Reaction Pathway

6 Chloro N 6 fluorobenzo d thiazol 2 yl benzo d thiazol 2 amine+R NH2Cs2CO3,CH2Cl2N substituted derivatives\text{6 Chloro N 6 fluorobenzo d thiazol 2 yl benzo d thiazol 2 amine}+\text{R NH}_2\xrightarrow{\text{Cs}_2\text{CO}_3,\text{CH}_2\text{Cl}_2}\text{N substituted derivatives}

Electrophilic Aromatic Substitution

The electron-rich benzothiazole rings facilitate electrophilic substitution, particularly at the C-5 position:

  • Halogenation : Copper(I) bromide and tert-butyl nitrite in acetonitrile introduce bromine at the C-5 position .

  • Nitration : Nitrating agents selectively functionalize the less hindered benzothiazole ring .

Condensation and Coupling Reactions

The amine group participates in condensation and cross-coupling reactions:

Amide Bond Formation

Reaction with carboxylic acids (e.g., thiophene-2-carboxylic acid) using EDC·HCl and DMAP in CH₂Cl₂ produces carboxamide derivatives .

ReactantsConditionsProductYieldReference
Thiophene-2-carboxylic acid + 6-fluorobenzo[d]thiazol-2-amineEDC·HCl, DMAP, CH₂Cl₂N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide68%
5-Chlorothiophene-2-carboxylic acid + 6-fluorobenzo[d]thiazol-2-amineEDC·HCl, DMAP, CH₂Cl₂5-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide43%

Schiff Base Formation

Condensation with aldehydes (e.g., 2-chloro-6-methylquinoline-3-carbaldehyde) under acidic conditions yields imine derivatives .

Oxidative Functionalization

The compound participates in oxidative coupling reactions:

  • C–N Bond Formation : NHC-catalyzed reactions with aldehydes and oxidants (e.g., MnO₂) generate acylated benzothiazoles .

  • Sulfur Incorporation : Reactions with elemental sulfur and dimethyl sulfoxide (DMSO) introduce sulfoxide or sulfone groups .

Biological Activity Modulation

Derivatives exhibit enhanced pharmacological properties:

  • Anticancer Activity : Schiff base derivatives (e.g., (E)-1-(2-chloro-6-methylquinolin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)methanimine) show potent inhibition against cancer cell lines (IC₅₀: 1.2–4.7 μM) .

  • Antimicrobial Effects : Thiocyanato and acetamide derivatives display broad-spectrum antimicrobial activity (MIC: 100–250 μg/mL) .

Table 1: Representative Derivatives and Yields

DerivativeReactantsConditionsYieldBiological Activity
5-Bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide5-Bromothiophene-2-carboxylic acidEDC·HCl, DMAP61%Anticancer (IC₅₀: 2.1 μM)
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-(2-chloroquinolin-3-yl)methanimine2-Chloroquinoline-3-carbaldehydeAcOH, reflux97%Antiproliferative

Table 2: Spectral Data for Key Intermediates

Compound1H NMR^1\text{H NMR} (DMSO-d₆)13C NMR^{13}\text{C NMR} (DMSO-d₆)
N-(6-Fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamideδ 7.85 (d, J=7.5 Hz), 7.76 (d, J=2.7 Hz)δ 168.6, 158.5, 158.7
5-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamideδ 7.30–7.35 (m), 8.15 (s)δ 108.3, 114.4, 159.0

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Compound Name Substituents Molecular Weight Key Biological Activity Reference
6-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine Cl (C6), F (C6), NH bridge ~349.8 g/mol Not explicitly reported
6-Chloro-1,3-benzothiazol-2-amine Cl (C6) 184.6 g/mol Intermediate for drug design
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine Methoxyphenyl (C6) 256.3 g/mol Nitric oxide scavenging (67% at 50 μg/mL)
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide Br (C6), acetamide 269.1 g/mol NO scavenging (54% at 50 μg/mL)
Pyrazoline-linked bis-benzothiazoles (5a-f) Cl, F, pyrazoline ~450–500 g/mol Antioxidant activity

Key Observations :

  • Electron-withdrawing vs.
  • Bridged structures : The target compound’s amine bridge may improve rigidity and selectivity compared to single-ring analogs like 6-chloro-1,3-benzothiazol-2-amine .
  • For instance, 6-arylbenzothiazoles show NO scavenging up to 67% at 50 μg/mL, while pyrazoline derivatives demonstrate significant radical inhibition .

Physicochemical Properties

  • Metabolic stability : Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life relative to bromo or methyl derivatives .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Coupling

Reaction Mechanism and Conditions

This two-step approach first synthesizes 6-chlorobenzo[d]thiazol-2-amine and 6-fluorobenzo[d]thiazol-2-amine independently, followed by cross-coupling. The halogenated benzothiazoles are prepared via cyclization of substituted thioureas with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (diisopropylethylamine, 0°C to room temperature, 12 h).

Coupling occurs via SNAr between the 2-amino group of one benzothiazole and the 2-chloro/fluoro position of the other. Key parameters:

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
  • Temperature : 80–100°C for 24–48 h
  • Yield : 45–68% after chromatography
By-Product Analysis

Competing side reactions include:

  • Self-coupling : Formation of homo-dimers (6–12% yield)
  • Dehalogenation : Loss of Cl/F substituents under prolonged heating (observed via LC-MS)

Ullmann-Type Coupling with Copper Catalysis

Catalytic System Optimization

Ullmann coupling enables direct C–N bond formation between 6-chlorobenzo[d]thiazol-2-amine and 2-bromo-6-fluorobenzo[d]thiazole. Critical components:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : Potassium phosphate tribasic (K₃PO₄)
  • Solvent : Toluene at 110°C for 36 h
Yield and Selectivity
  • Isolated yield : 52–60%
  • Regioselectivity : >98% for the desired N-(thiazol-2-yl) product
  • Limitation : Requires anhydrous conditions and inert atmosphere

Microwave-Assisted One-Pot Synthesis

Accelerated Cyclization and Coupling

Microwave irradiation significantly reduces reaction times. A representative protocol:

  • Cyclization : 5-Chloro-2-fluoroaniline reacts with potassium thiocyanate and bromine in acetic acid (150°C, 10 min).
  • Coupling : Immediate addition of 6-fluorobenzo[d]thiazol-2-amine and K₂CO₃ in acetonitrile (MW, 120°C, 30 min).
Performance Metrics
Parameter Value
Total reaction time 40 min
Overall yield 63%
Purity (HPLC) 98.2%
Energy consumption Reduced by 78% vs. conventional

Enzymatic Amination for Green Chemistry

Biocatalytic Approach

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze amine coupling:

  • Substrates : 6-Chlorobenzo[d]thiazol-2-ol and 6-fluorobenzo[d]thiazol-2-amine
  • Solvent : tert-Butanol/water (9:1)
  • Temperature : 37°C, pH 7.4
  • Conversion : 41% after 72 h
Advantages and Challenges
  • Pros : No metal catalysts, mild conditions
  • Cons : Lower yield, enzyme cost

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability Environmental Impact
SNAr Coupling 45–68 95–98 24–48 High Moderate (DMF use)
Ullmann Coupling 52–60 97–99 36 Moderate High (Cu waste)
Microwave-Assisted 63 98.2 0.67 High Low
Enzymatic Amination 41 89 72 Low Very Low

Critical Parameter Optimization

Solvent Effects on SNAr Yield

Solvent Dielectric Constant Yield (%) By-Products (%)
DMF 36.7 68 12
DMSO 46.7 65 15
NMP 32.2 58 18
Acetonitrile 37.5 42 22

Polar aprotic solvents with high dielectric constants (DMF, DMSO) maximize nucleophilicity of the amine.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate a three-stage continuous process:

  • Stage 1 : Cyclization of anilines in a microreactor (residence time: 5 min)
  • Stage 2 : Coupling in a packed-bed reactor with K₂CO₃ (residence time: 30 min)
  • Stage 3 : In-line crystallization and filtration
Performance Data
  • Throughput : 2.8 kg/day
  • Purity : 99.1%
  • Solvent Recovery : 92% via distillation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves coupling 6-chlorobenzo[d]thiazol-2-amine with 6-fluorobenzo[d]thiazol-2-amine precursors using nucleophilic substitution or cross-coupling reactions. For example, reacting 2-aminobenzothiazole derivatives with halogenated intermediates in the presence of bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux (60–120°C) yields the target compound. Yield optimization requires precise stoichiometry, inert atmospheres, and catalyst selection (e.g., Pd for cross-coupling) .

Q. How can researchers confirm the structural identity and purity of this compound using analytical techniques?

  • Methodological Answer :

  • 1H/13C NMR : Characteristic peaks for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ ~4.0 ppm) confirm substitution patterns .
  • IR Spectroscopy : Absorption bands for C-Cl (~690 cm⁻¹) and C-F (~1,200 cm⁻¹) validate halogen presence .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 350–360 for the parent compound) and fragmentation patterns align with the expected structure .
  • Melting Point : Sharp melting ranges (e.g., 315–320°C) indicate purity .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability studies under varying pH (4–10) and temperatures (4–40°C) show degradation in acidic/basic conditions, necessitating storage in anhydrous environments at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with substituents at the 6-chloro or 6-fluoro positions (e.g., replacing Cl with Br or F with CF₃) to assess electronic effects on bioactivity .
  • Biological Assays : Test derivatives against target enzymes (e.g., α-glucosidase) or cancer cell lines (e.g., MCF-7) using dose-response curves (IC₅₀ calculations) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like kinase domains .

Q. What experimental strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., identical cell lines, incubation times) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Synergistic Studies : Evaluate combinatorial effects with known inhibitors to identify off-target interactions .

Q. How can the mechanism of action (MOA) of this compound be elucidated in anticancer research?

  • Methodological Answer :

  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
  • Protein Expression Profiling : Western blotting for caspase-3, PARP, and Bcl-2 family proteins .
  • Kinase Inhibition Screening : Test against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .

Key Considerations for Researchers

  • Synthetic Challenges : Side reactions (e.g., dimerization) may occur if temperature or stoichiometry is not tightly controlled .
  • Data Reproducibility : Report solvent batches, catalyst purity, and equipment calibration to enhance cross-study comparability .
  • Ethical Compliance : Adhere to biosafety protocols for in vitro/in vivo testing, as this compound is not FDA-approved .

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